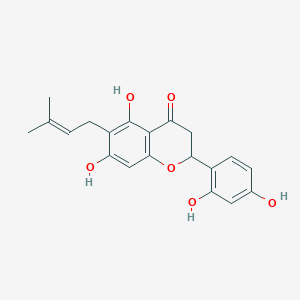

Cudraflavanone B

Vue d'ensemble

Description

Cudraflavanone B is a prenylated flavonoid isolated from the root bark of the plant Cudrania tricuspidata . This compound has garnered significant attention due to its potent anti-inflammatory and anti-neuroinflammatory properties. It has been shown to alleviate lipopolysaccharide-induced inflammatory responses by downregulating nuclear factor-kappa B and extracellular signal-regulated kinase mitogen-activated protein kinase signaling pathways in macrophages and microglia .

Mécanisme D'action

Target of Action

Cudraflavanone B, a prenylated flavonoid isolated from Cudrania tricuspidata, primarily targets macrophages and microglia . These cells are key players in the immune system and can be continuously activated in response to lipopolysaccharide (LPS), resulting in the overproduction of various pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of nitric oxide and prostaglandin E2, respectively, which are key mediators of inflammation .

Biochemical Pathways

This compound affects two major signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the extracellular signal-regulated kinase mitogen-activated protein kinase (ERK MAPK) pathway . By attenuating these pathways, this compound suppresses the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-α .

Result of Action

The result of this compound’s action is a significant reduction in the production of pro-inflammatory mediators and cytokines in LPS-stimulated cells . This leads to an overall anti-inflammatory and anti-neuroinflammatory effect, demonstrating its potential in the treatment of neuroinflammatory conditions .

Action Environment

The action of this compound is influenced by the presence of LPS, which induces an inflammatory response in the target cells . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cudraflavanone B is typically isolated from natural sources, specifically the root bark of Cudrania tricuspidata . The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound.

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.

Analyse Des Réactions Chimiques

Types of Reactions: Cudraflavanone B undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the flavonoid structure.

Reduction: Reduction reactions can affect the double bonds within the flavonoid skeleton.

Substitution: Substitution reactions can occur at the hydroxyl groups or the prenyl group attached to the flavonoid core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids.

Applications De Recherche Scientifique

Cudraflavanone B has a wide range of scientific research applications, including:

Chemistry: It serves as a model compound for studying the reactivity and properties of prenylated flavonoids.

Biology: The compound is used to investigate its effects on cellular signaling pathways, particularly those involved in inflammation.

Industry: While its industrial applications are limited, this compound’s bioactive properties make it a candidate for developing new pharmaceuticals and nutraceuticals.

Comparaison Avec Des Composés Similaires

Cudraflavone C: Another prenylated flavonoid with anti-inflammatory properties.

Cudraxanthone S: Known for its antifungal activity.

Wighteone: Exhibits antitumor effects against certain cancer cell lines.

Propriétés

IUPAC Name |

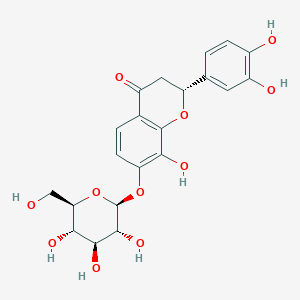

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-18-19(20(13)25)16(24)9-17(26-18)12-6-4-11(21)7-14(12)22/h3-4,6-8,17,21-23,25H,5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYILUYFNCCEPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

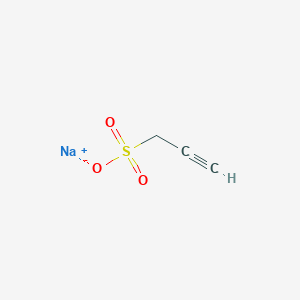

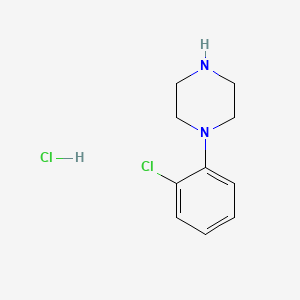

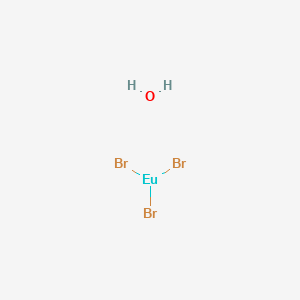

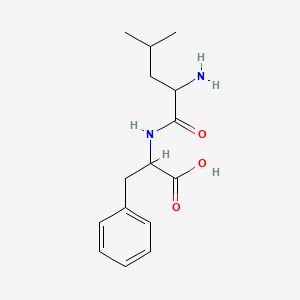

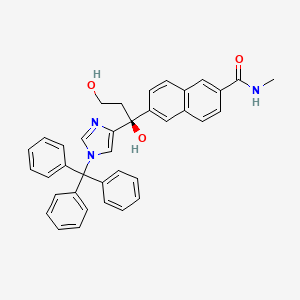

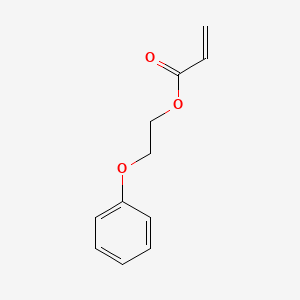

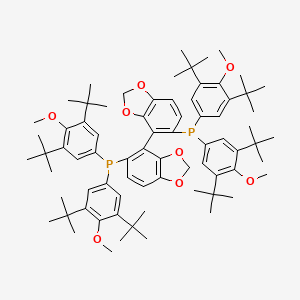

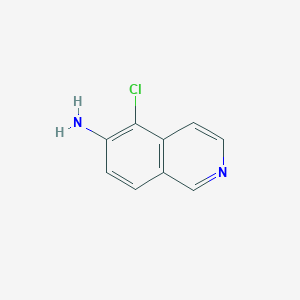

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the anti-inflammatory effects of Cudraflavanone B and how does it work at the molecular level?

A1: this compound, a prenylated flavanone found in the root bark of Cudrania tricuspidata, exhibits potent anti-inflammatory activity. Research has shown that it can alleviate lipopolysaccharide (LPS)-induced inflammatory responses in both RAW264.7 macrophages and BV2 microglia [, ]. This effect is attributed to its ability to downregulate the NF-κB and ERK MAPK signaling pathways, key regulators of inflammation. Specifically, this compound inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of pro-inflammatory mediators [, ]. Furthermore, it also inhibits the phosphorylation of ERK1/2, another critical component of the inflammatory cascade [, ].

Q2: Does this compound exhibit any antifungal activity?

A2: Yes, this compound, isolated from the roots of Cudrania cochinchinensis, has demonstrated antifungal activity against various fungal species, including Cryptococcus neoformans, Aspergillus fumigatus, and A. nidulans []. While its mechanism of action against these fungi is not fully elucidated, its antifungal properties highlight its potential as a lead compound for developing novel antifungal agents.

Q3: Are there any structural analogs of this compound that show similar biological activity?

A3: Research suggests that the presence of specific structural features in this compound contributes to its biological activity. For instance, the prenyl group at the C-6 position appears to be crucial for its anti-inflammatory effects. Studies using other compounds from Cudrania tricuspidata have shown that those with prenyl groups, such as Steppogenin and Cudraflavone C, also exhibit strong anti-inflammatory effects []. This suggests that the prenyl group may play a role in target binding or enhance the molecule's ability to interact with cell membranes. Further studies exploring structure-activity relationships are needed to confirm the importance of specific structural features for this compound's biological activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7Z,11E)-5-Hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione](/img/structure/B3029158.png)